molecular formula C7H12O6 B12397934 2-C-Methylene-myo-inositol oxide CAS No. 4068-87-5

2-C-Methylene-myo-inositol oxide

Cat. No.: B12397934
CAS No.: 4068-87-5
M. Wt: 192.17 g/mol
InChI Key: AWCFPDQAULWFNH-MVWKSXLKSA-N
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Description

1-Oxaspiro[25]octane-4,5,6,7,8-pentol is a unique organic compound characterized by its spirocyclic structure It consists of a spiro-connected oxane ring and a cyclohexane ring, with five hydroxyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol can be synthesized through several methods. One common approach involves the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst . This reaction yields important intermediates such as 2,2,3,6-tetramethylcyclohexane carbaldehyde.

Industrial Production Methods: While specific industrial production methods for 1-Oxaspiro[2

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, cellular signaling, and metabolic processes.

Comparison with Similar Compounds

    1-Oxaspiro[2.5]octane: A simpler analog without the hydroxyl groups.

    4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: A methylated derivative with different reactivity.

    1-Oxaspiro[2.5]octan-4-one: A ketone analog with distinct chemical properties.

Uniqueness: 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is unique due to its multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4068-87-5

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

(4S,5R,7S,8R)-1-oxaspiro[2.5]octane-4,5,6,7,8-pentol

InChI

InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2/t2?,3-,4+,5+,6-,7?

InChI Key

AWCFPDQAULWFNH-MVWKSXLKSA-N

Isomeric SMILES

C1C2(O1)[C@@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O

Canonical SMILES

C1C2(O1)C(C(C(C(C2O)O)O)O)O

Origin of Product

United States

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